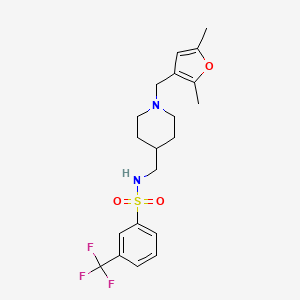

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a piperidine core substituted with a 2,5-dimethylfuran-3-ylmethyl group and a 3-(trifluoromethyl)benzenesulfonamide moiety. The compound’s structure integrates a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs . Replacing the acetyl (-COCH₃) group with a trifluoromethyl (-CF₃) substituent would yield an approximate molecular formula of C₂₀H₂₄F₃N₂O₃S and a molecular weight of ~430 g/mol.

Properties

IUPAC Name |

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N2O3S/c1-14-10-17(15(2)28-14)13-25-8-6-16(7-9-25)12-24-29(26,27)19-5-3-4-18(11-19)20(21,22)23/h3-5,10-11,16,24H,6-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTXRTGFNXWBRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Molecular Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 392.46 g/mol. The structure features:

- Piperidine ring : Contributes to the compound's ability to interact with various biological targets.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Benzenesulfonamide moiety : Known for its role in drug design, particularly in enzyme inhibition.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of 2,5-dimethylfuran : This can be achieved through reactions involving furan and ethylene under acidic conditions.

- Functionalization of the piperidine ring : Various synthetic routes may be employed to introduce the necessary substituents.

- Formation of the sulfonamide bond : This step is crucial for the biological activity of the compound.

This compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression, particularly:

- Anaplastic Lymphoma Kinase (ALK) : Inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Epidermal Growth Factor Receptor (EGFR) : Targeting this pathway is crucial in many cancers, especially non-small cell lung cancer.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism involved disruption of signaling pathways critical for cell survival and proliferation.

- Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins like ALK and EGFR. Docking scores indicated strong affinities, suggesting potential efficacy as a therapeutic agent .

-

Comparative Analysis with Other Sulfonamides :

Compound Name Target Activity N-(5-Trifluoromethyl)-1H-benzimidazole DHPS Moderate N-(4-Methoxyphenyl)sulfonamide ALK High N-((1-((2,5-dimethylfuran)...) ALK/EGFR Very High

Scientific Research Applications

Medicinal Chemistry

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has been investigated for its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown its effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects in preclinical models. In vitro assays demonstrated the inhibition of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases such as rheumatoid arthritis.

Neuroprotective Effects

Recent investigations suggest that the compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal cell death and improve cognitive function, highlighting its potential in treating conditions like Alzheimer's disease.

Biological Research

The compound serves as a valuable tool in biological research due to its ability to modulate specific molecular pathways.

Case Studies

Several case studies have documented the compound's efficacy in various experimental settings:

- A study demonstrated that the compound could inhibit the NF-kB pathway, reducing inflammation in macrophages .

- Another investigation reported its ability to enhance the survival rate of neurons exposed to oxidative stress in vitro .

Material Science Applications

Beyond medicinal uses, this compound is being explored for applications in material science.

Polymer Chemistry

Due to its functional groups, this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted delivery of therapeutic agents to specific tissues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several sulfonamide derivatives reported in the literature, particularly in its piperidine core, sulfonamide linkage, and aromatic substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Core Heterocycle: The target compound uses a piperidine core, which is less basic than the piperazine core in compounds like 6d . Piperidine’s single nitrogen atom may reduce hydrogen-bonding interactions compared to piperazine derivatives.

Aromatic Substituents :

- The 2,5-dimethylfuran group in the target compound provides an oxygen-containing heterocycle, which may improve solubility compared to purely hydrocarbon substituents (e.g., benzhydryl in 6d ).

- The trifluoromethyl group on the benzene ring enhances electron-withdrawing effects, increasing resistance to oxidative metabolism compared to acetyl or sulfamoyl groups in analogs .

Physicochemical Properties :

- Melting points (MPs) for sulfonamide derivatives vary widely (132–230°C) depending on substituent bulk and symmetry . The target compound’s MP is unreported but likely falls within this range.

- The pyrazolo[3,4-d]pyrimidin derivative (Example 53) has a moderate MP (175–178°C), suggesting balanced crystallinity and solubility.

Fluorinated chromene derivatives (Example 53) demonstrate enhanced binding to kinase targets, suggesting that similar modifications in the target compound could optimize therapeutic efficacy.

Q & A

Q. What are the key methodological steps for synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions, including:

- Protection/deprotection strategies for reactive groups (e.g., amine in piperidine).

- Coupling reactions to link the dimethylfuran and piperidine moieties (e.g., nucleophilic substitution or reductive amination).

- Sulfonamide formation via reaction of the sulfonyl chloride derivative with the amine intermediate.

- Purification using column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Purity validation by HPLC (>98%) with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., trifluoromethyl, furan methyl groups).

- High-resolution mass spectrometry (HRMS) for molecular formula verification.

- FTIR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm) .

Q. How can researchers assess basic biological activity in vitro?

- Enzyme inhibition assays : Dose-response curves (IC) against target enzymes (e.g., kinases, proteases).

- Cellular assays : Cytotoxicity profiling (MTT assay) and Western blotting for target engagement .

Advanced Research Questions

Q. What experimental design principles optimize reaction yields for the trifluoromethyl benzenesulfonamide moiety?

- Design of Experiments (DoE) : Vary parameters like temperature (40–100°C), catalyst loading (e.g., Pd/C for coupling), and solvent polarity (DMF vs. THF).

- Statistical modeling (e.g., response surface methodology) to identify critical factors .

- In-line analytics (e.g., FTIR or UV monitoring) for real-time reaction optimization .

Q. How can computational methods predict binding affinity to neurological targets?

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., serotonin or dopamine transporters).

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- Free-energy perturbation (FEP) to quantify binding energy contributions of the trifluoromethyl group .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and hepatic microsomal metabolism (CYP450 isoforms).

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites that may deactivate the compound.

- Tissue distribution studies : Radiolabeled compound tracking in animal models .

Q. How to conduct structure-activity relationship (SAR) studies for the dimethylfuran-piperidine core?

- Synthetic derivatives : Modify substituents on the furan (e.g., halogenation) or piperidine (e.g., N-alkylation).

- Biological testing : Compare IC values across derivatives to identify critical pharmacophores.

- 3D-QSAR modeling : CoMFA/CoMSIA to correlate structural features with activity .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition vs. cellular activity?

- Membrane permeability : Measure logP (e.g., shake-flask method) and use PAMPA assays to assess passive diffusion.

- Efflux transporter involvement : Test inhibition of P-gp or BCRP using verapamil or Ko143.

- Intracellular target localization : Confocal microscopy with fluorescently tagged compound .

Q. Why might stability data conflict across different analytical labs?

- Method variability : Standardize protocols for accelerated stability testing (40°C/75% RH for 4 weeks).

- Degradation pathway identification : Forced degradation studies (acid/base/oxidative stress) with LC-MS monitoring .

Methodological Best Practices

- Synthetic reproducibility : Use anhydrous conditions for moisture-sensitive steps (e.g., trifluoromethylation).

- Analytical rigor : Triplicate runs for biological assays with positive/negative controls (e.g., BHA for antioxidant studies) .

- Data transparency : Report , p-values, and confidence intervals in SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.